1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Overview
Description
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol: is an organic compound with the molecular formula C30H28O4 It is characterized by the presence of four methoxyphenyl groups attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as:
Reaction Setup: Mixing 4-methoxybenzaldehyde with the diol precursor in a reactor.
Catalysis: Adding a strong acid catalyst to promote the reaction.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(4-methoxyphenyl)ethene: Similar in structure but lacks the ethanediol backbone.
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: Contains hydroxy groups instead of methoxy groups.
1,1,2,2-Tetrakis(4-methylphenyl)ethane: Features methyl groups instead of methoxy groups.
Uniqueness
1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both methoxyphenyl groups and an ethanediol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYWZLTIIFQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392654 | |
Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19920-00-4 | |
Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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